molecular formula C8H6N2O2S B158963 3-Amino-2-nitro-benzo[b]thiophene CAS No. 10133-36-5

3-Amino-2-nitro-benzo[b]thiophene

Cat. No. B158963
CAS RN: 10133-36-5
M. Wt: 194.21 g/mol
InChI Key: QUKCPSYNLDHLNI-UHFFFAOYSA-N
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Description

3-Amino-2-nitro-benzo[b]thiophene is a heterocyclic organic compound that has been extensively studied due to its potential applications in various fields of science. It is a member of the benzo[b]thiophene family, which is known for its diverse biological activities. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for the development of novel drugs and materials.

Mechanism Of Action

The exact mechanism of action of 3-Amino-2-nitro-benzo[b]thiophene is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in cells, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Amino-2-nitro-benzo[b]thiophene have been studied extensively. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Amino-2-nitro-benzo[b]thiophene in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. In addition, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for research on 3-Amino-2-nitro-benzo[b]thiophene. One area of interest is the development of novel drugs based on this compound for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the use of this compound as a building block for the synthesis of new materials with unique properties, such as organic semiconductors and dyes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 3-Amino-2-nitro-benzo[b]thiophene can be achieved by several methods, including the reaction of 2-nitrobenzothiophene with ammonia in the presence of a palladium catalyst or the reduction of 3-nitro-2-(trifluoromethyl)benzo[b]thiophene with hydrogen gas in the presence of a palladium catalyst. These methods have been optimized to produce high yields of pure 3-Amino-2-nitro-benzo[b]thiophene.

Scientific Research Applications

3-Amino-2-nitro-benzo[b]thiophene has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. In materials science, it has been used as a building block for the synthesis of organic semiconductors and dyes. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

10133-36-5

Product Name

3-Amino-2-nitro-benzo[b]thiophene

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6N2O2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H,9H2

InChI Key

QUKCPSYNLDHLNI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])N

Origin of Product

United States

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